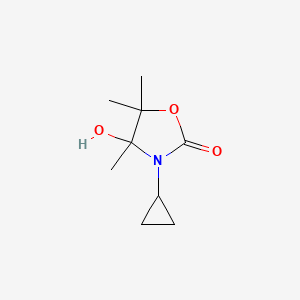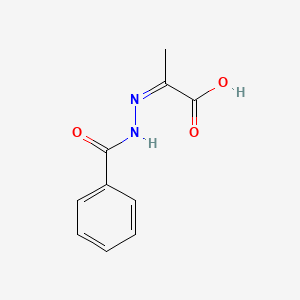
3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. Protein kinase CK2 is an enzyme that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit CK2, which is overexpressed in many types of cancer.
作用机制
3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one inhibits protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of CK2 by 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has been shown to have various biochemical and physiological effects in cancer cells. It has been shown to inhibit the phosphorylation of various proteins that are involved in cancer cell growth and survival. 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins in cancer cells. Additionally, 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has been shown to inhibit the formation of new blood vessels in tumors, which is necessary for tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of using 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one in lab experiments is its specificity for protein kinase CK2. This allows researchers to study the effects of CK2 inhibition on various cellular processes without affecting other kinases. However, one limitation of using 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one in lab experiments is its low solubility in water, which can make it difficult to administer to cells in culture.
未来方向
There are several future directions for the study of 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one and its potential as a therapeutic agent in cancer treatment. One direction is the development of more potent and selective inhibitors of CK2. Another direction is the identification of biomarkers that can predict the response of cancer cells to CK2 inhibition. Additionally, the combination of 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one with other therapeutic agents, such as immunotherapy, is an area of active research. Finally, the use of 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one in other diseases, such as neurodegenerative diseases, is an area of potential future research.
合成方法
The synthesis of 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one involves several steps, including the reaction of cyclopropylamine with 2-bromoacetone, followed by the reaction of the resulting compound with 2-hydroxy-3,5,5-trimethyl-2-oxazolidinone. The final step involves the hydrolysis of the ester group to produce 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one. The synthesis of 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has been optimized to improve its yield and purity.
科学研究应用
3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and pancreatic cancer cells. 3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy.
属性
IUPAC Name |
3-cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-8(2)9(3,12)10(6-4-5-6)7(11)13-8/h6,12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKDDIWZQYVBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)C2CC2)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-tert-butylphenyl)sulfonyl]thiomorpholine](/img/structure/B5910102.png)
![3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5910110.png)
![7-amino-2-methyl-4-oxo-5-(3-pyridinyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5910125.png)


![3-[(4-acetylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5910148.png)
![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B5910160.png)
![2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)



